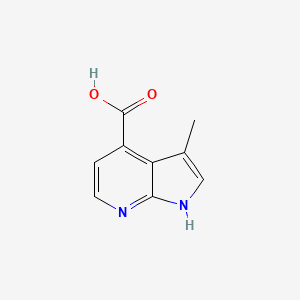
3-Methyl-7-azaindole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of azaindoles, including “3-Methyl-7-azaindole-4-carboxylic acid”, often involves complex chemical reactions . One approach to the synthesis of 7-methyl-4-azaindole, a similar compound, involves using a bromine atom as a ‘place holding group’ for one of the carbon atoms of the pyridine ring throughout the reaction sequence, and it is removed only upon the final reductive cyclization leading to the azaindole ring .Molecular Structure Analysis
The molecular structure of azaindoles, including “3-Methyl-7-azaindole-4-carboxylic acid”, can be analyzed using techniques such as vibrational circular dichroism (VCD) spectroscopy . This method measures the differential absorbance of left- and right-circular polarized infrared light by vibrational transitions .Aplicaciones Científicas De Investigación
Acid Catalysis of Excited-State Double-Proton Transfer
3-Methyl-7-azaindole-4-carboxylic acid, a derivative of 7-azaindole, participates in acid-catalyzed excited-state double-proton transfer (ESDPT). The 7-azaindole forms a cyclic hydrogen bonded acid/7-azaindole complex, useful as an acid-derivative probe in hydrophobic environments (Chang et al., 1994).
Synthesis of 7-Azaindole Derivatives
3-Methyl-7-azaindole-4-carboxylic acid is involved in the synthesis of 7-azaindole derivatives. A one-pot, three-component cyclocondensation method synthesizes 7-azaindole frameworks, proving useful in diversity-oriented synthesis (DOS) (Vilches-Herrera et al., 2012).
Crystal Structure and Antiproliferative Activity
The crystal structure of 7-azaindole-3-carboxylic acid and its complexes with Pt(II) and Pd(II) are studied for their potential antiproliferative activities. These complexes exhibit cytotoxicity against certain cancer cell lines, suggesting their potential in pharmaceutical applications (Szmigiel-Bakalarz et al., 2020).
Building Blocks in Medicinal Chemistry
3-Methyl-7-azaindole-4-carboxylic acid derivatives, such as 7-azaindoles, are versatile building blocks in medicinal chemistry. They serve as bioisosteres of indoles or purines, essential in the development of novel medicinal compounds (Croix et al., 2015).
Excited-state Proton Phototransfer
In the study of excited-state proton phototransfer, 3-methyl-7-azaindole pairs with 7-azaindole, demonstrating unique proton transfer dynamics. This is significant for understanding molecular interactions and reactions in various chemical environments (Catalán et al., 2006).
Simplification of VCD Spectra Analyses
7-azaindole, a related compound, has been found effective in breaking up aggregates of carboxylic acids, aiding in the simplification of Vibrational Circular Dichroism (VCD) spectra calculations. This can accelerate and simplify analyses in the field of natural product chemistry (Grassin et al., 2022).
Ruthenium(II)-Catalyzed C-H Aminocarbonylation
In the ruthenium(II)-catalyzed C-H aminocarbonylation process, 3-methyl-7-azaindole-4-carboxylic acid derivatives demonstrate excellent site selectivity. This catalytic process results in ortho-amidated 7-azaindoles, valuable in synthesizing various functional groups (Jeong et al., 2018).
Synthesis of Multiarylated 7-Azaindole Derivatives
Pd-catalyzed direct C-H arylation of N-methyl-7-azaindole, similar to 3-methyl-7-azaindole-4-carboxylic acid, allows for the chemoselective synthesis of multiarylated 7-azaindole derivatives, demonstrating the compound's versatility in organic synthesis (Kannaboina et al., 2013).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to 7-azaindoles, indicating potential for efficient production methods that could be adapted for 3-methyl-7-azaindole-4-carboxylic acid derivatives (Schirok, 2006).
Propiedades
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWWFBHUOCCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209213 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-azaindole-4-carboxylic acid | |
CAS RN |
1363381-21-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
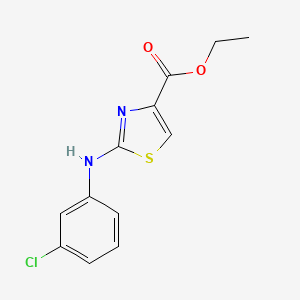
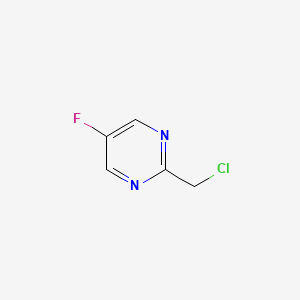
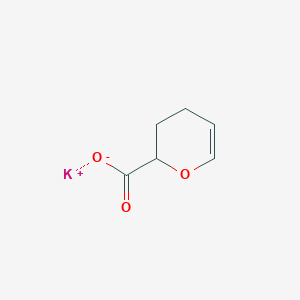
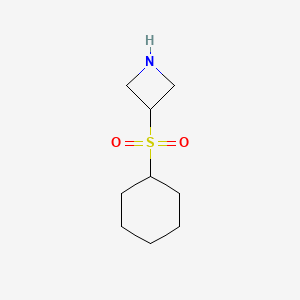
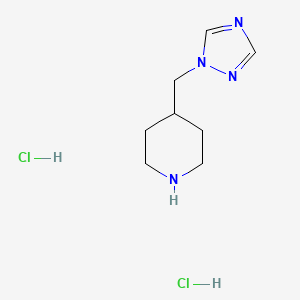
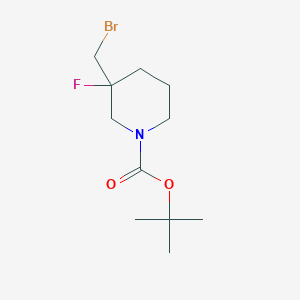
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)
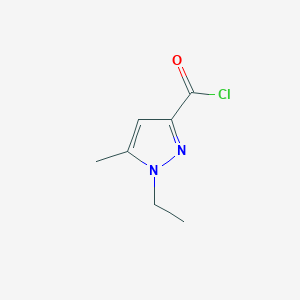
![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)


![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)